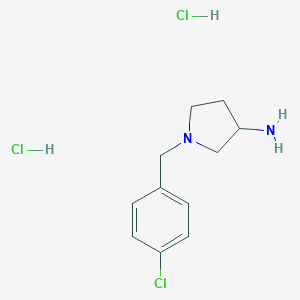

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

Vue d'ensemble

Description

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound is commonly referred to as CPCA and is a selective dopamine D3 receptor antagonist. In

Applications De Recherche Scientifique

Stereoselectivity in Calcium Antagonists

- Stereoselectivity of a potent calcium antagonist: The synthesis and evaluation of four enantiomers of a calcium antagonist related to 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride were investigated. This study focused on the binding affinity and coronary vasodilating activity, highlighting the significance of stereoselectivity in pharmacological effectiveness (Tamazawa et al., 1986).

Crystal Structure Analysis

- Synthesis and Crystal Structure of Schiff Base Compounds: Research on Schiff base compounds structurally similar to this compound revealed insights into their crystal structure and potential antibacterial activities. This study emphasizes the importance of molecular structure in determining the biological activities of such compounds (Wang, Nong, Sht, Qi, 2008).

Synthesis of Derivatives for Potential Applications

- Synthesis of Tetrahydropyrido[3,4-d]pyrimidine Derivatives: A study involving the synthesis of derivatives of a compound structurally related to this compound focused on potential applications in various fields. The process involved several chemical reactions, highlighting the compound's versatility in derivative synthesis (Kuznetsov, Chapyshev, 2007).

Anticancer Agent Synthesis

- Synthesis of Anticancer Agents: The synthesis of compounds containing a pyrrolidinyl moiety, akin to this compound, was explored for their potential as anticancer agents. This research sheds light on the role of such compounds in developing new anticancer medications (Redda et al., 2011).

Small Molecule Anticancer Drug Synthesis

- Synthesis of Intermediate for Anticancer Drugs: Another study focused on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an intermediate in small molecule anticancer drugs. This compound shares structural similarities with this compound, highlighting its importance in drug development (Zhang, Cao, Xu, Wang, 2018).

Mécanisme D'action

Target of Action

The primary targets of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, transcription, cell cycle progression, and apoptosis .

Mode of Action

It is suggested that it interacts with its targets, potentially influencing the activity of the camp-dependent protein kinase . This could result in changes to cellular processes regulated by these proteins .

Biochemical Pathways

Given its targets, it is likely to influence pathways regulated by camp-dependent protein kinases . These could include pathways involved in cell growth, cell differentiation, and other cellular responses to external stimuli .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance, and other pharmacokinetic parameters would be crucial in determining its therapeutic potential .

Result of Action

Given its targets, it could potentially influence cellular processes such as cell growth and differentiation .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZMXYRBJTLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593665 | |

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169452-11-3 | |

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)

![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)